Product packaging for N3-Methylpyridine-3,4-diamine(Cat. No.:CAS No. 1796-73-2)

N3-Methylpyridine-3,4-diamine

Cat. No.: B157693
CAS No.: 1796-73-2
M. Wt: 123.16 g/mol
InChI Key: QLIOXRPNGUADBG-UHFFFAOYSA-N
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Description

N3-Methylpyridine-3,4-diamine (CAS 1796-73-2) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 6 H 9 N 3 and a molecular weight of 123.16 g/mol, features a pyridine ring substituted with both a primary amino group and a methylamino group, providing versatile reactivity for constructing complex molecular architectures . The primary application of this compound is as a key precursor and intermediate in the synthesis of more complex nitrogen-containing heterocycles. Its specific arrangement of functional groups allows for a variety of chemical transformations, including substitution and coupling reactions, which are crucial in drug discovery and materials science . The scaffold is part of a class of compounds, pyridine diamines, known for a broad range of chemical and biological activities . Future research directions for such derivatives include their optimization for improved efficacy and selectivity, as well as their exploration in advanced materials like conductive polymers and functional dyes . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care and consult the relevant Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B157693 N3-Methylpyridine-3,4-diamine CAS No. 1796-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOXRPNGUADBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902932
Record name NoName_3508
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Heterocyclic Chemistry and Organic Synthesis Methodologies

N3-Methylpyridine-3,4-diamine serves as a crucial building block in the realm of heterocyclic chemistry, a field that focuses on ring-structured compounds containing atoms of at least two different elements. Pyridine (B92270) and its derivatives are among the most common heterocyclic structures found in drug molecules. chemenu.com The specific arrangement of amino groups in this compound, combined with the electronic and steric effects of the methyl group, allows for a variety of chemical transformations. vulcanchem.com These include oxidation, reduction, and substitution reactions, enabling the synthesis of a diverse array of substituted pyridine derivatives.

The synthesis of this compound itself involves several key organic reactions. A common pathway begins with the nitration of 4-methoxypyridine, followed by amination where the methoxy (B1213986) group is replaced by an amino group. The subsequent reduction of the nitro group yields a diaminopyridine, which is then selectively methylated at the N3 position. One patented method highlights the methylation of 3,4-diaminopyridine (B372788) using methyl iodide in the presence of potassium carbonate, achieving high selectivity for the desired N3-methylated product due to steric and electronic factors.

Table 1: Key Synthesis Steps for this compound

StepReaction TypeKey ReagentsPurpose
1NitrationFuming nitric acid, Sulfuric acidIntroduces a nitro group at the 3-position of a pyridine precursor.
2AminationAmmoniaReplaces a methoxy group with an amino group.
3HydrogenationCatalytic HydrogenationReduces the nitro group to a primary amine.
4MethylationMethyl iodide, Potassium carbonateSelectively adds a methyl group to the nitrogen at the 3-position.

This compound's utility extends to its role as a precursor for more complex heterocyclic systems. For example, derivatives of pyridine-diamine are used in the synthesis of kinase inhibitors and other biologically active scaffolds. vulcanchem.com The ability to undergo regioselective functionalization, where reactions can be directed to a specific site on the molecule, is a particularly valuable attribute in organic synthesis.

Broad Research Trajectories and Interdisciplinary Applications

Established Synthetic Routes to this compound and Related Pyridine Diamines

The synthesis of this compound is not a trivial process and typically involves a sequence of reactions designed to install the required functional groups with correct regiochemistry. The general approach involves creating a 3,4-diaminopyridine (B372788) scaffold, which is then selectively methylated.

Nitration of Pyridine Precursors in Targeted Synthesis

A critical step in the synthesis of many substituted pyridines is the introduction of a nitro group, which can subsequently be reduced to an amine. Direct nitration of the parent pyridine ring is often sluggish and non-selective due to the deactivation of the ring by the electronegative nitrogen atom. wikipedia.org Therefore, the reaction typically starts with an activated pyridine precursor.

One patented synthetic approach begins with the nitration of 4-methoxypyridine. In this method, the precursor is treated with a nitrating system of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully controlled, starting at low temperatures (0–5°C) and then heated to 70–100°C for several hours to introduce the nitro group at the 3-position.

Alternatively, nitration of 2-aminopyridine (B139424) can be employed, though it often results in a mixture of products, with 2-amino-5-nitropyridine (B18323) being the major isomer and the desired 2-amino-3-nitropyridine (B1266227) being a minor product, which makes separation challenging. orgsyn.org To improve yields in such reactions, modifications to the reaction medium have been explored. For instance, carrying out the nitration of pyridine-2,6-diamines in a mixture of nitric acid and oleum (B3057394) (fuming sulfuric acid) can significantly increase the yield by ensuring an anhydrous medium. google.com

More recent strategies have been developed to achieve selective meta-nitration under milder conditions. acs.orgnih.gov One such method employs a dearomatization-rearomatization strategy, which avoids the harsh conditions of traditional nitration and is suitable for complex molecules. acs.orgnih.gov

Nucleophilic Aromatic Substitution for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing heteroatoms, including amine functionalities, onto an aromatic ring. thieme-connect.comresearchgate.netwikipedia.org The reaction involves the displacement of a suitable leaving group, typically a halide, by a nucleophile. wikipedia.org For the reaction to proceed efficiently on a pyridine ring, the ring must be rendered sufficiently electrophilic, which is usually achieved by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

The SNAr reaction is particularly effective for substitutions at the 2- and 4-positions of the pyridine ring, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen. wikipedia.org A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. wikipedia.org

While traditional SNAr reactions can be limited, catalytic methods have expanded their scope. For instance, transition-metal catalysts, such as those based on ruthenium(II), can activate even electron-rich aminopyridines for SNAr reactions with amines. thieme-connect.comthieme-connect.de Another approach involves the use of Lewis acids, like zinc-based compounds, to activate the pyridine ring towards nucleophilic attack. sci-hub.se In the context of synthesizing pyridine diamines, an SNAr reaction could be used to introduce an amino group by reacting a halo-nitropyridine with an amine source.

Catalytic Hydrogenation for Nitro Group Reduction

Once a nitropyridine precursor has been synthesized, the nitro group is reduced to a primary amine to form the diamine scaffold. Catalytic hydrogenation is the most common and efficient method for this transformation. commonorganicchemistry.com The reduction of a nitro group on a pyridine ring to an amine can be effectively achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen gas atmosphere (0.3–0.5 MPa). This reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at temperatures between 25–50°C and is often complete within a few hours.

This method is highly versatile, reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, Pd/C can also reduce other functional groups, which may be a drawback depending on the substrate. commonorganicchemistry.com Alternative catalysts and reagents are available to offer different selectivities. Raney nickel is another effective catalyst for nitro group reduction and is often preferred when the substrate contains aromatic halides that could be susceptible to dehalogenation with Pd/C. commonorganicchemistry.com For substrates that are incompatible with catalytic hydrogenation, other reducing agents can be used, such as metals like iron or zinc in acidic media, or tin(II) chloride (SnCl2). commonorganicchemistry.com Recently, electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has emerged as a method to reduce nitroarenes under mild, room-temperature conditions. beilstein-journals.org

Table 1: Comparison of Reagents for Nitro Group Reduction

Reagent/Catalyst Conditions Advantages Disadvantages
H₂ + Pd/C H₂ gas (0.3–0.5 MPa), Methanol/Ethanol, 25-50°C High efficiency for aromatic and aliphatic nitro groups. commonorganicchemistry.com Can reduce other functional groups. commonorganicchemistry.com
H₂ + Raney Nickel H₂ gas, various solvents Avoids dehalogenation of aryl halides. commonorganicchemistry.com ---
Fe or Zn Acidic conditions (e.g., Acetic Acid) Mild; selective for nitro groups in the presence of other reducible groups. commonorganicchemistry.com Requires stoichiometric metal and acid.
SnCl₂ Acidic conditions Mild; chemoselective reduction. commonorganicchemistry.com Generates tin-based waste products.
Electrocatalytic PEM reactor, Pt/C catalyst, room temp. Very mild conditions, no harsh reagents. beilstein-journals.org Requires specialized equipment.

Regioselective N-Methylation Strategies

The final step in the synthesis of this compound is the selective methylation of the amino group at the 3-position. This presents a significant challenge due to the presence of two nucleophilic amino groups (at C3 and C4). Achieving regioselectivity typically requires either a direct method that favors one position over the other or, more commonly, a protection-deprotection strategy.

Direct reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. acs.orgacs.org The process involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde (B43269) or a derivative for methylation) to form an intermediate imine or enamine, which is then reduced in situ. researchgate.net

This reaction can be carried out using various reducing agents and catalysts. bohrium.com For example, a heterogeneous palladium catalyst on a silicon wafer has been used for the reductive alkylation of amines with aldehydes under hydrogen gas. acs.org Transition metal catalysts, such as a chiral ruthenium complex, have been successfully employed for the direct asymmetric reductive amination of ketones on the pyridine scaffold. acs.org While conceptually straightforward, applying this method directly to 3,4-diaminopyridine would likely result in a mixture of N3-methyl, N4-methyl, and N3,N4-dimethyl products, necessitating difficult purification. The relative nucleophilicity and steric environment of the two amino groups would influence the product ratio, but achieving high selectivity for the N3-position would be challenging without a directing or protecting group.

To overcome the challenge of regioselectivity, a protection-deprotection strategy is often employed. sigmaaldrich.cn This involves temporarily blocking one of the reactive sites to allow the desired reaction to occur at the other. uchicago.edu For the synthesis of this compound, one of the amino groups (likely the one at the C4 position) would be protected, followed by methylation of the unprotected C3-amino group, and finally, removal of the protecting group.

An effective strategy for the mono-methylation of primary amines involves the use of an ortho-nitrobenzenesulfonyl (o-NBS) protecting group. beilstein-journals.org The amine is first reacted with o-nitrobenzenesulfonyl chloride to form a sulfonamide. The use of a nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP) is crucial for this step, as it is more effective than sterically hindered bases like collidine. beilstein-journals.org The resulting sulfonamide can then be selectively methylated on the nitrogen. Finally, the o-NBS group is removed under specific conditions to reveal the secondary methylamine.

Another common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. organic-chemistry.org The diamine could be selectively mono-Boc protected, followed by N-methylation of the remaining free amine. The Boc group is stable to many reaction conditions but can be readily removed with acid. organic-chemistry.org The success of this approach relies on the ability to selectively introduce the protecting group onto one of the two amines, which can often be achieved by exploiting subtle differences in their steric and electronic properties.

Table 2: Strategies for Regioselective N-Methylation

Strategy Key Reagents Mechanism/Process Key Advantage
Direct Reductive Alkylation Formaldehyde, H₂, Pd/C catalyst In situ formation and reduction of an imine. acs.orgbohrium.com Atom-economical, one-pot procedure.
o-NBS Protection o-NBS-Cl, DMAP; Methylating agent (e.g., (Me)₂SO₄); Deprotection reagent Protection of one amine as a sulfonamide, methylation of the other, then deprotection. beilstein-journals.org High regioselectivity for mono-methylation. beilstein-journals.org
Boc Protection Boc₂O; Methylating agent; Acid (e.g., TFA) for deprotection Protection of one amine as a carbamate (B1207046), methylation of the other, then acid-labile deprotection. organic-chemistry.org Boc is a widely used, well-understood protecting group. organic-chemistry.org
Direct Reductive Alkylation Approaches

Process Optimization and Advanced Synthetic Techniques

Conventional methods for the synthesis of this compound often involve lengthy reaction times and challenging conditions. To address these limitations, advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry have been explored to accelerate reactions and enhance process control.

Microwave-Assisted Nitration and Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sci-hub.senih.gov In the context of synthesizing this compound, microwave irradiation can be particularly beneficial during the nitration step. Conventional nitration of pyridine derivatives can require long reaction times at elevated temperatures. researchgate.net Microwave heating, through its efficient and uniform energy transfer, can significantly reduce reaction times and potentially improve yields. sci-hub.senih.govresearchgate.net For instance, the nitration of aromatic compounds that typically takes hours under conventional heating can be completed in minutes using microwave assistance. scirp.org This rapid heating can also minimize the formation of side products. beilstein-journals.org While specific data for the microwave-assisted nitration of the direct precursor to this compound is not extensively documented, studies on related pyridine and aromatic compounds demonstrate the potential for significant rate enhancements. researchgate.netscirp.org

A comparative study on the synthesis of various heterocyclic compounds, including pyridines, has shown that microwave-assisted methods can reduce reaction times from hours to minutes and increase yields by a significant margin compared to conventional heating. researchgate.netrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Nitration of Aromatic Compounds (Illustrative Examples)

CompoundConventional Method (Time)Conventional Method (Yield)Microwave-Assisted Method (Time)Microwave-Assisted Method (Yield)Reference
Various Anilides6 - 8 hoursGoodFew minutesGood to Excellent scirp.org
3-Cyano-2-pyridones6 - 24 hoursLower10 - 30 minutes57 - 93% researchgate.net
Quinolines12 hours (reflux)~40-60%20 - 25 minutes40 - 68% nih.gov

This table provides illustrative examples from the literature on related compounds to demonstrate the general advantages of microwave-assisted synthesis.

Flow Chemistry Methodologies for Enhanced Synthesis Control

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. sci-hub.seuc.pt For the synthesis of this compound, flow chemistry can be applied to several key steps, notably nitration and hydrogenation.

Nitration reactions are often highly exothermic, and performing them in a continuous flow reactor allows for superior temperature control, minimizing the risk of thermal runaways. beilstein-journals.org The small reaction volumes within microreactors enhance heat and mass transfer, leading to more consistent product quality. beilstein-journals.org Similarly, catalytic hydrogenation, a critical step to reduce the nitro group, can be performed more safely and efficiently in a flow setup. researchgate.net The use of packed-bed reactors with a heterogeneous catalyst allows for easy separation of the catalyst from the product stream and continuous operation. nih.gov A three-step nitration/hydrogenation/cyclization sequence has been successfully demonstrated in a full flow process for the synthesis of benzoxazinones, highlighting the potential for integrating multiple steps in the synthesis of this compound. sci-hub.se

Comparative Analysis of Synthetic Efficiency and Pathway Selectivity

Conventional Batch Synthesis: This traditional approach, while well-established, often suffers from long reaction times, potential for side-product formation due to prolonged exposure to harsh conditions, and challenges in scaling up exothermic or high-pressure reactions.

Microwave-Assisted Synthesis: This technique offers a substantial increase in reaction speed, often leading to higher yields and cleaner reaction profiles due to the reduction of side reactions. nih.govbeilstein-journals.org However, scaling up microwave-assisted reactions can be challenging due to the limited penetration depth of microwaves. mdpi.com

Flow Chemistry: Flow synthesis provides excellent control over reaction parameters, leading to high reproducibility and safety, particularly for hazardous reactions like nitration and hydrogenation. sci-hub.sebeilstein-journals.org It is also readily scalable. A comparative study between microwave-assisted and flow approaches for the preparation of indole-2-carboxylates showed that while both methods significantly reduced reaction times compared to batch synthesis, the flow system offered comparable yields with even shorter reaction times in some cases. mdpi.com

Table 2: Qualitative Comparison of Synthetic Methodologies

FeatureConventional BatchMicrowave-AssistedFlow Chemistry
Reaction Time LongShortVery Short (High Throughput)
Process Control ModerateGoodExcellent
Safety Lower (especially for exothermic/high-pressure steps)ModerateHigh
Scalability Can be challengingLimitedExcellent
Yield VariableOften ImprovedOften Improved & Consistent
Selectivity VariableOften ImprovedHigh

Investigations into Reaction Mechanisms of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound.

Nitration of 4-Methoxypyridine: The nitration of the precursor, 4-methoxypyridine, is an electrophilic aromatic substitution reaction. However, direct nitration of the pyridine ring is often difficult. A more effective method involves the nitration of pyridine N-oxide, which is more susceptible to electrophilic attack. beilstein-journals.org The reaction of pyridine with dinitrogen pentoxide can form an N-nitropyridinium intermediate. researchgate.net In the presence of a nucleophile like bisulfite, this intermediate can undergo addition, followed by a Current time information in Vanderburgh County, US.ntnu.no sigmatropic shift of the nitro group to the 3-position. researchgate.netntnu.no For 4-methoxypyridine, the electron-donating methoxy (B1213986) group directs the incoming nitro group.

Amination via Nucleophilic Aromatic Substitution (SNAr): The conversion of the methoxy group to an amino group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nitro group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack. wikipedia.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com The subsequent departure of the methoxy leaving group restores the aromaticity of the ring. The reactivity of pyridines in SNAr reactions is particularly high when the activating group is ortho or para to the leaving group, as the negative charge can be delocalized onto the nitrogen atom. wikipedia.org

Catalytic Hydrogenation of the Nitro Group: The reduction of the nitro group to a primary amine is typically achieved through catalytic hydrogenation. The most widely accepted mechanism for heterogeneous catalysis is the Horiuti-Polanyi mechanism. wikipedia.org This involves the adsorption of the nitro-substituted pyridine and molecular hydrogen onto the surface of a metal catalyst (e.g., Palladium, Platinum). The H-H bond is cleaved, and hydrogen atoms are sequentially added to the nitro group, ultimately yielding the amino group. wikipedia.orgchemistrytalk.org

Regioselective N-Methylation: The final step involves the selective methylation of the N3-amino group. Achieving regioselectivity in the methylation of diaminopyridines can be challenging. The relative nucleophilicity of the two amino groups plays a key role. In 3,4-diaminopyridine, the 3-amino group is generally more nucleophilic. clockss.org Manganese-catalyzed N-methylation reactions have shown good to excellent yields for the mono-N-methylation of various amines, including those with nitro and ester functionalities. beilstein-journals.org Biocatalytic methods using engineered methyltransferases are also emerging as highly selective tools for the N-methylation of heterocycles. nih.gov

Chemical Reactivity and Transformation Dynamics

Fundamental Reaction Profiles of N3-Methylpyridine-3,4-diamine

The reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine (B92270) ring, a primary amino group at position 4 (C4), and a secondary methylamino group at position 3 (N3). The amino groups are strong activating groups, increasing the electron density of the pyridine ring and influencing its susceptibility to various chemical transformations.

Oxidation Pathways and Derivative Formation (e.g., Nitroso and Nitro Pyridine Derivatives)

The amino functionalities of this compound are susceptible to oxidation. The nitrogen atom in the pyridine ring can also be oxidized to form N-oxides. ambeed.com Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed for such transformations. The oxidation of aromatic amines can lead to the formation of corresponding nitroso and, upon further oxidation, nitro derivatives. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the reviewed literature, the general chemistry of aromatic amines and pyridine derivatives suggests these pathways are highly probable. ambeed.com For instance, related pyridine compounds can be oxidized to form various functional groups, including oxides or nitroso compounds. ambeed.com

Reduction Reactions Leading to Amine Derivates

The synthesis of pyridine-3,4-diamines often involves the reduction of a nitro group precursor. acs.org For example, N-substituted 2-chloro-3-nitropyridines can be reduced to the corresponding pyridine-2,3-diamines using reagents like zinc dust in the presence of acid. acs.org This highlights a critical reaction pathway where a nitro-substituted pyridine is the substrate for reduction to obtain the diamine structure. The nitro group can be reduced to an amino group under various conditions, including catalytic hydrogenation (e.g., with a palladium catalyst) or by using metal/acid systems. ambeed.com Other reducing agents like sodium borohydride (B1222165) have been noted for the reduction of related pyridine derivatives. vulcanchem.com

Substitution Reactions Involving Amino Functionalities and Halogenating Agents

The amino groups of this compound are nucleophilic and can participate in substitution reactions with various electrophiles. smolecule.com These reactions include acylation and alkylation, leading to the formation of amides or more substituted amines. smolecule.comambeed.com

The pyridine ring itself, activated by the two amino groups, can undergo substitution. Halogenating agents such as chlorine or bromine are often used for substitution reactions on pyridine rings. In related systems, the electron-deficient nature of a pyridine ring, enhanced by certain substituents, can facilitate nucleophilic aromatic substitution. Furthermore, under acidic conditions, the amino groups can form diazonium intermediates, which can then participate in coupling reactions.

Cyclization and Annulation Reactions of Pyridine-3,4-diamines

The ortho-diamine arrangement of the amino groups in pyridine-3,4-diamines makes them excellent precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

Condensation Reactions with Carbonyl Compounds for Fused Heterocycles (e.g., Pyrido[3,4-b]pyrazines)

Pyridine-3,4-diamines readily undergo condensation reactions with 1,2-dicarbonyl compounds to form pyrido[3,4-b]pyrazines. clockss.orgthieme-connect.de This reaction is a cornerstone for creating complex heterocyclic scaffolds, which are of interest in medicinal chemistry. clockss.orgrsc.org For instance, 2-chloro-3,4-diaminopyridine reacts with various 1,2-dicarbonyl compounds to yield 5-chloropyrido[3,4-b]pyrazines. clockss.org Similarly, the reaction of pyridine-3,4-diamine with a 40% aqueous solution of glyoxal (B1671930) in refluxing ethanol (B145695) produces pyrido[3,4-b]pyrazine (B183377) in high yield. thieme-connect.de This general approach has been utilized to synthesize a variety of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds from diamines. researchgate.net

The table below summarizes findings on the condensation of pyridine-3,4-diamines with various carbonyl compounds.

Diamine ReactantCarbonyl ReactantProductReference
Pyridine-3,4-diamineGlyoxal (aq. solution)Pyrido[3,4-b]pyrazine thieme-connect.de
2-Chloro-3,4-diaminopyridine1,2-Dicarbonyl compounds5-Chloropyrido[3,4-b]pyrazines clockss.org
This compoundEthyl pyruvate (B1213749)2,4-Dimethylpyrido[3,4-b]pyrazin-3(4H)-one thieme-connect.de
N4-Methylpyridine-3,4-diamineEthyl pyruvate1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one thieme-connect.de

Regiochemical Determinants in Cyclization Processes (e.g., N3- vs. N4-Methyl Substitution Effects)

The regiochemistry of cyclization is significantly influenced by the substitution pattern on the diamine. When an unsymmetrical dicarbonyl compound, such as an unsymmetrical glyoxal, is condensed with a pyridine-3,4-diamine, a mixture of two regioisomers can be formed. clockss.org

The effect of a methyl substituent on either the N3 or N4 nitrogen is a critical determinant of the cyclization outcome. A study comparing the reaction of N3-methyl- and N4-methylpyridine-3,4-diamine with ethyl pyruvate clearly demonstrates this regiochemical control. thieme-connect.de

This compound reacts with ethyl pyruvate to yield 2,4-dimethylpyrido[3,4-b]pyrazin-3(4H)-one . thieme-connect.de

N4-Methylpyridine-3,4-diamine reacts with the same dicarbonyl compound to give 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one . thieme-connect.de

This divergence in product formation is attributed to the initial condensation step, where the more nucleophilic amino group attacks one of the carbonyl carbons, followed by intramolecular cyclization. The position of the methyl group dictates which nitrogen atom participates in the final ring closure, leading to distinct regioisomers. The selectivity of initial N3-methylation over N4-methylation in precursor synthesis is often high, driven by steric and electronic factors, which then translates to predictable regiochemical outcomes in subsequent cyclization reactions.

The table below illustrates the regioselective cyclization based on the position of the methyl group.

ReactantReagentProductYieldReference
N4-Methylpyridine-3,4-diamineEthyl Pyruvate1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one49% thieme-connect.de
This compoundEthyl Pyruvate2,4-Dimethylpyrido[3,4-b]pyrazin-3(4H)-one49% thieme-connect.de

Reactions with Sulfoxides and Related Electrophiles

This compound, like other pyridine-3,4-diamines, undergoes condensation reactions with specific types of electrophiles. A notable transformation occurs when pyridine-3,4-diamines react with methyl phenacyl sulfoxides in the presence of acetic acid, yielding 2-arylpyrido[3,4-b]pyrazines. thieme-connect.de This reaction is initiated by a Pummerer rearrangement of the sulfoxide (B87167), which generates an intermediate α-oxoaldehyde. thieme-connect.de The diamine then condenses with this in-situ-generated dicarbonyl compound to form the fused pyrazine (B50134) ring system. thieme-connect.de

The reactivity of this compound also extends to other classes of electrophiles. The amino groups can participate in substitution reactions. It is capable of reacting with electrophilic substrates such as alkyl halides or acyl chlorides, leading to the formation of new carbon-nitrogen bonds through nucleophilic substitution. ambeed.com Acylation reactions with acyl halides or acid anhydrides result in the formation of corresponding amides. ambeed.com

Reactant ClassSpecific Reagent ExampleProduct TypeReaction Notes
SulfoxidesMethyl Phenacyl Sulfoxides2-Arylpyrido[3,4-b]pyrazinesInvolves an initial Pummerer rearrangement of the sulfoxide. thieme-connect.de
Alkyl HalidesMethyl IodideN-Alkylated ProductsA general reaction for amines. ambeed.com
Acyl HalidesAcetyl ChlorideAmidesA standard acylation reaction. ambeed.com

Molecular Structural Influences on Reactivity

The specific arrangement of the amino groups and the N-methyl substituent on the pyridine ring are critical in defining the molecule's reactivity, electronic landscape, and intermolecular behavior.

Role of Amino Groups in Hydrogen Bonding and Molecular Interactions

The two amino groups at the 3 and 4 positions are fundamental to the molecule's ability to form non-covalent interactions. These groups are capable of acting as hydrogen bond donors, allowing the molecule to engage in hydrogen bonding with other molecules, which can influence reactivity and stability. This capacity for hydrogen bonding is a key feature in its interactions with biomolecules and in the formation of structured molecular networks. vulcanchem.com In analogous heterocyclic systems, such as those containing diaminotriazine (DAT) groups, the amino functionalities predictably guide self-assembly into three-dimensional networks through well-defined hydrogen bond motifs. acs.org The amino groups on this compound are similarly crucial for participating in condensation reactions and establishing intermolecular connections. vulcanchem.com

Impact of N-Methyl Substitution on Electronic Properties and Reaction Behavior

The methyl group at the N3 position significantly modulates the electronic properties and steric environment of the molecule, thereby altering its behavior in chemical reactions. This N-methyl group enhances the electron density within the pyridine ring, which can favor electrophilic substitution reactions.

Furthermore, the substitution pattern of the methyl group has a decisive impact on the regiochemistry of certain reactions. For instance, in condensation reactions with ethyl pyruvate, the regiochemistry of the resulting cyclized product is directly controlled by the position of the methyl group. thieme-connect.de When this compound reacts with ethyl pyruvate, it forms 2,4-dimethylpyrido[3,4-b]pyrazin-3(4H)-one. thieme-connect.de In contrast, its isomer, N4-methylpyridine-3,4-diamine, yields a different product, 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one, under similar conditions. thieme-connect.de

The N-methyl group also introduces steric hindrance around the adjacent amino group and the pyridine nitrogen. vulcanchem.com This steric shielding can influence reaction kinetics and enable regioselective functionalization at other positions on the molecule.

Structural FeatureInfluenceConsequence on Reactivity
Amino Groups (-NH2)Hydrogen Bond DonorsFacilitates intermolecular interactions and participation in condensation reactions. vulcanchem.com
N-Methyl Group (-CH3)Electron-Donating EffectEnhances electron density in the pyridine ring, influencing electrophilic substitution.
N-Methyl Group (-CH3)Steric HindranceShields the adjacent amino group, enabling regioselective reactions and influencing reaction rates. vulcanchem.com
N-Methyl Group (-CH3)Regiochemical ControlDictates the outcome of cyclization reactions, as seen with ethyl pyruvate. thieme-connect.de

Derivatization and Functionalization Strategies in Research

Directed Amine Functionalization and Alkylation

The functionalization of amines, particularly through alkylation, is a fundamental strategy in organic synthesis for creating more complex molecules from simpler precursors.

Research Findings

In the context of pyridine-containing compounds, directing groups play a crucial role in achieving regioselective functionalization. Research has shown that 3-substituted pyridines can act as effective directing groups in transition-metal-catalyzed C-H activation reactions. For instance, a highly efficient direct arylation of benzylic amines using ruthenium catalysis was significantly enhanced by the use of a 3-methyl substituted pyridine (B92270) as the directing group. acs.org This directing group can be readily introduced via Buchwald-Hartwig amination and subsequently removed in high yield after the desired transformation. acs.org

While simple phenylboronic acid esters provided good yields in these reactions, sterically hindered aryls were less tolerated. acs.org Aryls with electron-donating substituents also resulted in good yields, though some electron-donating groups like 4-methoxy led to a decrease in yield. acs.org Notably, the choice of substituent on the amine nitrogen is critical, as acetyl, pivalyl, or benzoyl groups did not yield any conversion. acs.org

The "hydrogen borrowing" or "hydrogen autotransfer" strategy represents another significant advancement in amine alkylation. This method utilizes alcohols as alkylating agents, proceeding through a catalytic cycle of alcohol dehydrogenation to an aldehyde, imine formation with the amine, and subsequent reduction of the imine. This approach is highly atom-economical. A variety of catalysts, including those based on precious metals and more recently, earth-abundant metals like iron, cobalt, and manganese, have been developed for this transformation. rsc.org

Table 1: Examples of Directed Amine Functionalization Reactions
Reaction TypeCatalystDirecting GroupSubstrateProductYield (%)Reference
Direct ArylationRuthenium3-Methylpyridine (B133936)Benzylic AmineArylated Benzylic Amine64 acs.org
N-AlkylationManganese Pincer Complex-AmineN-Alkylated AmineN/A rsc.org

Chemoselective Derivatization Methodologies for Analytical Applications

Chemoselective derivatization is a powerful technique used to modify a specific functional group within a molecule, which is particularly useful for enhancing detection in analytical methods like liquid chromatography and capillary electrophoresis.

Research Findings

The primary and secondary amino groups on the pyridine diamine scaffold offer reactive sites for derivatization. Various reagents have been developed to selectively target amines for analytical purposes. For instance, o-diacetylbenzene (DAB) can distinguish between amines in amino acids and primary amines, which is valuable in high-throughput screening of enzymes like amino acid decarboxylases. nih.gov Fluorescamine (B152294) is another well-known reagent that reacts with primary amines to produce highly fluorescent products, while its reaction with secondary amines does not yield fluorescence. nih.gov The selectivity of such reactions can often be tuned by manipulating the reaction conditions, such as pH. nih.gov For example, under acidic conditions, fluorescamine can selectively detect aromatic amines in the presence of aliphatic amines due to differences in their pKa values. nih.gov

The derivatization of amines is often necessary to improve their chromatographic behavior and detection sensitivity. researchgate.net Acylation and carbamate (B1207046) formation are common derivatization methods that are simple, fast, and can be performed in aqueous solutions under mild conditions. researchgate.net For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can introduce a fixed charge or a readily ionizable group, significantly enhancing sensitivity. Reagents like 2-hydrazino-1-methylpyridine (HMP) contain a quaternary amine that imparts a permanent positive charge, leading to a substantial increase in detection sensitivity for certain analytes. nih.gov

Diamines can react with α-dicarbonyl compounds to form cyclic products, a strategy employed for their quantification. nih.gov o-Phenylenediamine (OPD) is a classic reagent for this purpose. nih.gov This principle can be extended to pyridine diamine scaffolds for the development of specific analytical methods.

Table 2: Chemoselective Derivatization Reagents for Amines
ReagentTarget Functional GroupApplicationReference
o-Diacetylbenzene (DAB)Primary AminesHTS of Amino Acid Decarboxylases nih.gov
FluorescaminePrimary AminesSelective Detection nih.gov
2-Hydrazino-1-methylpyridine (HMP)Carbonyls (indirectly amines)LC-MS Sensitivity Enhancement nih.gov
o-Phenylenediamine (OPD)α-DicarbonylsQuantification nih.gov

Development of Functional Group Probes Based on Pyridine Diamine Scaffolds

The unique electronic and structural features of pyridine diamine scaffolds make them excellent platforms for the design of functional group probes, particularly fluorescent probes for ion detection.

Research Findings

Pyridine-based scaffolds are integral to the development of fluorescent chemosensors. nih.gov The nitrogen atom in the pyridine ring and the appended amino groups can act as binding sites for metal ions. This interaction can lead to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, providing a detectable signal.

A notable example is the development of a fluorescent sensor based on a fused imidazopyridine scaffold, synthesized via a cascade cyclization reaction. This probe demonstrated high sensitivity and selectivity for Fe³⁺ and Hg²⁺ ions in aqueous media. researchgate.net The binding of these specific cations resulted in a distinct "turn-on" (for Fe³⁺) or "turn-off" (for Hg²⁺) fluorescent response. researchgate.net The detection limits for these ions were in the parts-per-billion (ppb) range. researchgate.net

The design of such probes often involves creating a system where the pyridine diamine or a derivative acts as a fluorophore and a receptor. The binding of an analyte modulates the electronic properties of the fluorophore, leading to a change in its emission spectrum. Pyrazolo[3,4-b]pyridines are another class of pyridine-based scaffolds that have been utilized in the synthesis of fluorescent probes. mdpi.com For example, a chromene-fused pyrazolo[3,4-b]pyridine was developed for the detection of BF₃. mdpi.com

The versatility of the pyridine ring allows for the incorporation of various functional groups to fine-tune the selectivity and sensitivity of the resulting probes. mdpi.com The ability to systematically modify the scaffold enables the creation of a library of probes for screening against different analytes. mdpi.com

Table 3: Pyridine-Based Fluorescent Probes
Probe ScaffoldAnalyte DetectedFluorescent ResponseReference
Fused ImidazopyridineFe³⁺Turn-on researchgate.net
Fused ImidazopyridineHg²⁺Turn-off researchgate.net
Chromene-fused Pyrazolo[3,4-b]pyridineBF₃N/A mdpi.com

Applications As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The structure of N3-Methylpyridine-3,4-diamine makes it an excellent candidate for constructing sophisticated organic and metal-organic architectures. The pyridine (B92270) nitrogen and the exocyclic amino groups can act as ligands, binding to metal ions to form coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.net This self-assembly process, driven by coordination bonds, can produce highly ordered one-, two-, or three-dimensional networks.

Furthermore, the hydrogen-bonding capabilities of the amino groups are crucial for the formation of stable, self-assembled supramolecular structures. acs.org These non-covalent interactions, along with potential π-π stacking of the pyridine rings, help to stabilize and direct the formation of complex crystalline solids. researchgate.net Researchers leverage these properties to build large, functional molecular systems from the ground up. The compound serves as a foundational piece that can be further functionalized to create elaborate molecules, as demonstrated by the synthesis of various complex derivatives. molport.comaccelachem.comgoogle.com

Precursor in the Synthesis of Advanced Heterocyclic Systems

A primary application of this compound is its role as a precursor in the synthesis of fused heterocyclic systems. The adjacent diamine functionality is perfectly arranged for cyclization reactions to form new rings fused to the pyridine core. For instance, analogous to its parent compound 3,4-diaminopyridine (B372788), it can be reacted with appropriate reagents to form imidazo[4,5-c]pyridines and quinoxalines. chemicalbook.com

The reactivity of the diamine allows for the creation of various heterocyclic structures through different synthetic routes:

Five-membered rings: Reaction with reagents like diazomethane (B1218177) can lead to the formation of cyclization products, specifically 5-membered heterocyclic rings. biosynth.com

Tetrazoles: The primary amine at the C4 position can first be converted into a Schiff base through condensation with an aldehyde. Subsequent reaction with an azide, often in a [2+3] cycloaddition, can yield tetrazole derivatives. researchgate.net

Fused Pyrazines: Reaction with α-dicarbonyl compounds can lead to the formation of pyrazine (B50134) rings fused to the pyridine scaffold, resulting in pteridine-like structures.

The table below outlines potential advanced heterocyclic systems that can be synthesized using this compound as a starting material.

Starting MaterialReagent ClassResulting Heterocyclic System
This compoundα-Dicarbonyl compoundsSubstituted Pteridines
This compoundCarboxylic acids/derivativesImidazo[4,5-c]pyridines
This compoundAldehydes, then AzidesTetrazolyl-pyridines

These reactions highlight the compound's utility in generating novel and complex heterocyclic frameworks, which are a cornerstone in medicinal chemistry and materials science. mdpi.com

Intermediate for Specialty Chemical Development in Research

This compound is classified as a research chemical and is widely used as an intermediate in multi-step synthetic pathways. biosynth.combio-connect.nl Its value lies not as an end-product but as a crucial starting point for producing highly specialized molecules for academic and industrial research. Chemical suppliers provide this compound for laboratory use, enabling the development of novel substances in fields such as agrochemicals and pharmaceuticals. bldpharm.com

The synthesis of this diamine often begins with simpler pyridine derivatives, and it, in turn, serves as the foundation for subsequent, more complex transformations. Its role as an intermediate allows researchers to introduce a specific, functionalized pyridine unit into a larger target molecule during a synthetic campaign.

Scaffold for the Rational Design of Molecular Entities

In modern chemical and pharmaceutical research, the concept of a molecular scaffold is central to the design of new functional molecules. A scaffold is a core structure that can be systematically decorated with various functional groups to create a library of related compounds for screening. bham.ac.ukacs.org this compound is an ideal scaffold due to its rigid pyridine core, defined three-dimensional shape, and multiple, chemically distinct points for modification.

The two amino groups offer differential reactivity; the secondary amine at the N3 position and the primary amine at the C4 position can often be functionalized selectively. This allows for a diversity-oriented synthesis approach, where different substituents can be methodically added to build a collection of structurally diverse molecules. bham.ac.uk This rational design is exemplified by the creation of various substituted derivatives where the core scaffold is modified at the amino groups or other positions on the pyridine ring. molport.comaccelachem.comgoogle.com

The table below summarizes the key chemical properties of this compound.

PropertyValueSource
CAS Number 1796-73-2 biosynth.combio-connect.nlsigmaaldrich.com
Molecular Formula C₆H₉N₃ biosynth.com
Molecular Weight 123.16 g/mol biosynth.com
IUPAC Name N³-methylpyridine-3,4-diamine sigmaaldrich.com
Purity (Typical) >95-97% bio-connect.nlsigmaaldrich.com

By using this scaffold, chemists can efficiently explore chemical space to develop new molecules with desired properties.

Coordination Chemistry and Ligand Design Principles

Design and Synthesis of Ligands Incorporating Pyridine-Diamine Frameworks

The synthesis of ligands based on the pyridine-diamine scaffold is a cornerstone for their application in coordination chemistry. The pyridine (B92270) moiety serves as a fundamental building block for a wide array of ligands used in creating metal complexes. researchgate.net The functionalization of the pyridine ring influences the chemical, physical, and biological properties of the resulting compounds. researchgate.net

The synthesis of pyridine-diamine ligands can be achieved through various methods. One common approach involves the reduction of corresponding imine-pyridine compounds. mdpi.com For instance, α-diamine ligands are readily prepared by the reduction of α-diimine compounds using reducing agents like LiAlH₄. mdpi.com Another strategy involves the condensation of vinyl pyridine with ethylene (B1197577) diamine, which can produce a mixture of products including tetra- and pentadentate ligands. buffalostate.edu

The introduction of substituents onto the pyridine-diamine framework is a key strategy in ligand design. For example, to synthesize N3-Methylpyridine-3,4-diamine, selective alkylation of 3,4-diaminopyridine (B372788) is necessary. This can be achieved through methods such as reductive alkylation or a protection-deprotection strategy. The strategic placement of different functional groups on the pyridine ring can significantly impact the properties of the resulting metal complexes and their catalytic activity. researchgate.netmdpi.com

Formation and Characterization of Metal Complexes

The pyridine-diamine framework of this compound and related ligands facilitates the formation of stable complexes with a variety of transition metal ions. The nitrogen atoms of the pyridine ring and the amino groups act as donor sites, chelating to the metal center.

Coordination with Transition Metal Ions (e.g., Cu(II), Ag(I), Co(III), Ni(II))

Pyridine-diamine ligands readily coordinate with a range of transition metals. For instance, aminopyridine ligands form complexes with copper(II). buffalostate.edu Cobalt(III) complexes with mixed ligands, including ethane-1,2-diamine and 3-methylpyridine (B133936), have also been synthesized and characterized. iucr.org Research has shown the synthesis of coordination compounds of ligands incorporating a pyridine moiety with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). cyberleninka.ru The interaction of these metal ions with the ligand framework leads to the formation of well-defined coordination compounds. cyberleninka.ru

Structural Elucidation of Coordination Environments (e.g., Distorted Octahedral Geometries)

The coordination of pyridine-diamine ligands to metal centers results in specific geometries. X-ray diffraction studies are crucial for elucidating these structures. In a hydrated salt of a cobalt(III) complex, [CoCl(C6H7N)(C2H8N2)2]Cl2·H2O, the Co(III) ion exhibits a distorted octahedral coordination environment. iucr.org This geometry is defined by four nitrogen atoms from two ethane-1,2-diamine ligands, one nitrogen atom from the 3-methylpyridine ligand, and a chloride ligand. iucr.org Similarly, tridentate pyridine dipyrrolide (PDP) ligands have been shown to support rigid six-coordinate, distorted octahedral uranyl complexes. nih.gov In some copper(II) complexes with linear tetradentate aminopyridines, a distorted square-planar geometry is observed, which differs from the cis-configurations typically adopted by these ligands in octahedral complexes. buffalostate.edu

Table 1: Selected Metal Complexes with Pyridine-Diamine Type Ligands and Their Geometries

Metal IonLigand TypeCoordination Geometry
Co(III)Ethane-1,2-diamine, 3-methylpyridineDistorted Octahedral iucr.org
U(VI)Pyridine dipyrrolideDistorted Octahedral nih.gov
Cu(II)Tetradentate aminopyridineDistorted Square-Planar buffalostate.edu

Role in Homogeneous Catalysis Research

Pyridine-based ligands are of significant importance in the field of homogeneous catalysis, where they are used to stabilize metal centers in catalytic complexes. researchgate.net The electronic and steric properties of these ligands can be fine-tuned to influence the outcome of catalytic reactions.

Ligand Effects on Catalytic Activity and Selectivity

The substituents on the pyridine-diamine ligand framework play a critical role in determining the catalytic activity and selectivity of the corresponding metal complexes. mdpi.com Studies on ethylene polymerization using amine-pyridine nickel complexes have demonstrated a clear structure-activity relationship. mdpi.com For example, the steric bulk of substituents on the pyridine ring and the amine donor can dramatically affect the catalyst's activity and the molecular weight of the resulting polymer. mdpi.com In some cases, replacing a pyridine ring with a pyrimidine (B1678525) in the ligand structure can lead to significant changes in product selectivity, as observed in iron-catalyzed alkyne trimerization. acs.org The basicity of the pyridine ligand can also influence catalytic efficiency, as seen in palladium-catalyzed reactions. acs.org

Investigations into Catalytic Cycles and Reaction Pathways

Understanding the catalytic cycle and reaction pathways is essential for optimizing catalytic processes. The design of the ligand can influence these pathways. For instance, the increased π-acidity of diazine- and triazine-based ligands compared to their pyridine counterparts can enhance catalyst stability and facilitate different reaction pathways. acs.org Mechanistic studies have proposed catalytic cycles that involve steps such as oxidative addition, migratory insertion, and reductive elimination, all of which can be influenced by the ligand's structure. researchgate.net In some cobalt catalysts for hydrogen generation, the ligand framework is believed to play an active role in the catalytic mechanism through intramolecular electron and proton transfer steps. mdpi.com

Development of Coordination Polymers and Supramolecular Assemblies

The strategic design of ligands is fundamental to the development of coordination polymers and supramolecular assemblies with desired topologies and properties. While specific research on the use of this compound in the construction of such architectures is not extensively documented in publicly available literature, its structural features suggest significant potential in this field. The principles of coordination chemistry and ligand design allow for a prospective analysis of how this molecule could function as a building block in crystal engineering.

The formation of coordination polymers relies on the ability of a ligand to bridge multiple metal centers, creating extended one-, two-, or three-dimensional networks. mdpi.com Similarly, supramolecular assemblies are formed through directional non-covalent interactions, such as hydrogen bonding, which dictate the self-assembly of molecules into larger, ordered structures. mdpi.com The utility of a ligand in these contexts is determined by the number and spatial arrangement of its coordination sites, its flexibility, and the presence of functional groups capable of participating in intermolecular interactions. acs.orgrsc.org

This compound possesses several key features that make it an interesting candidate for these applications:

Multiple Coordination Sites: The molecule offers three potential nitrogen-based coordination sites: the pyridine ring nitrogen and the two nitrogen atoms of the amino groups at the 3 and 4 positions. This multi-dentate character is a prerequisite for the formation of extended polymeric or supramolecular networks.

Asymmetric Nature: The substitution pattern of the pyridine ring is asymmetric, which can lead to the formation of non-centrosymmetric crystal structures with interesting physical properties.

Hydrogen Bonding Capability: The primary amino group at the C4 position and the secondary amino group at the C3 position are excellent hydrogen bond donors. rsc.org The pyridine nitrogen can act as a hydrogen bond acceptor. These capabilities are crucial for the formation of robust supramolecular assemblies and for reinforcing the structures of coordination polymers. preprints.orgresearchgate.net

Influence of the Methyl Group: The methyl group on the N3-amino group introduces several important effects. It increases the steric bulk around one of the coordination sites, which can be used to control the coordination number and geometry of the metal center. rsc.org Electronically, the methyl group is electron-donating, which can modulate the basicity and nucleophilicity of the adjacent amino nitrogen and the pyridine ring, thereby influencing the strength of the coordination bonds and hydrogen bonds formed.

Based on these characteristics, this compound could be employed in several ways in the design of coordination polymers and supramolecular assemblies. For instance, it could act as a bridging ligand between two metal centers, with the pyridine nitrogen coordinating to one metal and one of the exocyclic amino groups coordinating to another. The remaining amino group could then participate in hydrogen bonding to create a higher-dimensional network.

The interplay between coordination bonds and hydrogen bonds would be a key factor in the structures of assemblies derived from this ligand. The specific outcome of a self-assembly process would depend on various factors, including the choice of metal ion (with its preferred coordination geometry), the counter-anion, and the solvent used in the synthesis. scispace.com For example, the use of different metal ions could lead to the formation of discrete polynuclear complexes or infinite coordination polymers.

While experimental data on coordination polymers and supramolecular assemblies specifically utilizing this compound is currently limited, the analysis of its structural and electronic properties based on established principles of coordination chemistry suggests it is a promising building block for the creation of novel solid-state materials. Further research in this area would be necessary to explore its full potential.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of N3-Methylpyridine-3,4-diamine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from DFT studies on related heterocyclic amines and pyridine (B92270) derivatives establish a framework for understanding this compound. researchgate.netresearchgate.net DFT methods such as B3LYP, often paired with basis sets like 6-31G** or def2TZVP, are used to perform geometry optimization, finding the most stable three-dimensional structure of the molecule. acs.orgacs.org From this optimized geometry, a wealth of electronic data can be extracted.

Key electronic properties calculated via DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the amino groups and the pyridine ring are expected to be key nucleophilic centers.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization and hyper-conjugative interactions within the molecule. researchgate.net It can quantify the stability gained from interactions between filled and vacant orbitals, offering insights into bonding and resonance.

Mulliken Population Analysis: This analysis assigns partial charges to each atom in the molecule, which helps in identifying potential binding sites for interactions with other molecules or metal ions. researchgate.net

Table 1: Representative Theoretical Electronic Properties of this compound Calculated via DFT

Calculated PropertyTypical Value RangeSignificance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy-0.5 to -1.5 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eVRelates to chemical stability and reactivity. A larger gap implies higher stability.
Dipole Moment2.0 to 3.5 DMeasures overall polarity, influencing solubility and intermolecular forces.
NBO Charge on N3-amino-0.8 to -0.9 eQuantifies the partial charge, indicating a primary site for hydrogen bonding.
NBO Charge on N4-amino-0.9 to -1.0 eQuantifies the partial charge, often the most nucleophilic site.

Molecular Modeling and Docking Simulations for Interaction Prediction

To predict how this compound might interact with biological targets such as proteins or enzymes, researchers employ molecular modeling and docking simulations. arxiv.orgnih.gov These computational techniques are crucial in drug discovery and materials science for predicting binding modes and affinities. nih.govopenreview.net

The process begins with the 3D structure of this compound, often optimized using quantum chemical methods as described above. The structure of the target protein is typically obtained from experimental databases like the Protein Data Bank (PDB). nih.gov

Molecular Docking: This technique computationally places the ligand (this compound) into the binding site of the receptor (e.g., an enzyme). researchgate.net Software like AutoDock or GOLD uses scoring functions to evaluate thousands of possible orientations ("poses") of the ligand, predicting the most favorable binding geometry and estimating the binding energy. nih.gov For a diamine compound like this, docking simulations would likely predict strong interactions via hydrogen bonds between the amino groups and polar residues (e.g., aspartate, glutamate, serine) in the protein's active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the predicted protein-ligand complex and assess its stability over time. scirp.org Using force fields like AMBER or GROMACS, MD simulates the atomic motions of the complex in a solvated environment, providing a more dynamic and realistic picture of the binding. scirp.org These simulations can confirm the stability of key interactions, like hydrogen bonds, and reveal the role of water molecules in the binding interface.

Table 2: Example of a Hypothetical Molecular Docking Simulation for this compound

ParameterDescription/Example Value
Target ProteinProtein Kinase (e.g., AKT1)
Binding Site ResiduesAsp123, Lys45, Glu120, Tyr80
Predicted Binding Energy-7.5 kcal/mol
Key InteractionsHydrogen bond from N4-amino to Asp123; Hydrogen bond from N3-amino to Glu120; Pi-stacking between pyridine ring and Tyr80.
MD Simulation StabilityComplex remains stable over a 100 ns simulation with key hydrogen bonds maintained.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical chemistry offers profound insights into how chemical reactions involving this compound proceed. By mapping the potential energy surface (PES) of a reaction, computational methods can identify the structures and energies of reactants, products, transition states, and any intermediates. nih.gov

This approach is invaluable for understanding reaction kinetics and thermodynamics. For instance, theoretical studies can explain the regioselectivity observed in the synthesis of this compound, such as why methylation preferentially occurs at the N3 position. By calculating the activation energies for methylation at both the N3 and N4 positions, researchers can quantitatively demonstrate which pathway is energetically favored. uni-muenchen.de

Table 3: Hypothetical Energetic Data for the N3-Methylation of 3,4-Diaminopyridine (B372788)

Reaction PathwayCalculated Activation Energy (Ea)Calculated Reaction Enthalpy (ΔH)Implication
N3-Methylation15 kcal/mol-5 kcal/molKinetically and thermodynamically favored.
N4-Methylation18 kcal/mol-3 kcal/molHigher energy barrier makes this pathway less likely.

Structure-Activity Relationship (SAR) Analysis Based on Computational Data

Structure-Activity Relationship (SAR) analysis aims to understand how changes in a molecule's chemical structure affect its biological activity. unina.it Computational methods have accelerated this process through the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

In a computational SAR study of this compound, a library of virtual analogues would be created by systematically modifying the parent structure. For example, different substituents could be placed on the pyridine ring, or the methyl group could be replaced with other alkyl chains. For each analogue, a set of molecular descriptors is calculated using computational methods. researchgate.net These descriptors can include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Lipophilic Descriptors: The partition coefficient (logP), which measures solubility.

Topological Descriptors: Indices that describe molecular branching and connectivity.

These calculated descriptors are then correlated with experimentally measured biological activity using statistical methods like multiple linear regression. The result is a QSAR equation that can predict the activity of new, yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward more potent and selective molecules. researchgate.net For example, SAR studies on a related trifluoromethylpyridine diamine showed that the trifluoromethyl group enhanced lipophilicity and binding, while the N3-methyl group improved selectivity.

Table 4: Hypothetical Computational SAR Data for this compound Analogues

Analogue ModificationCalculated logPCalculated Dipole Moment (D)Predicted Activity (IC₅₀, µM)
None (Parent Compound)0.52.810.5
5-Chloro substituent1.23.55.2
N3-Ethyl group0.92.715.8
5-Methoxy substituent0.43.18.9

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N3-Methylpyridine-3,4-diamine. Both ¹H and ¹³C NMR are instrumental in confirming the positions of the methyl and amine substituents on the pyridine (B92270) ring. In derivatives of similar pyridine compounds, the chemical shifts in ¹H NMR spectra provide clear indicators of the substitution pattern. For instance, in a related platinum complex containing a 3-methylpyridine (B133936) ligand, the methyl protons (CH₃) exhibit a singlet peak around δ = 2.46 ppm, while the aromatic protons on the pyridine ring appear as distinct multiplets in the δ = 7.6-8.6 ppm region. nih.gov Purity of synthesized batches of related diaminepyridines, a precursor, has been validated to exceed 99.5% using NMR and mass spectrometry.

Table 1: Representative ¹H NMR Spectral Data for a Related 3-Methylpyridine Moiety

Proton Chemical Shift (δ, ppm) Multiplicity
CH₃ ~2.46 Singlet
Aromatic-H ~7.6-8.6 Multiplets

Data derived from analogous structures reported in literature. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for studying its fragmentation patterns, which further corroborates its structure. The compound has a molecular weight of 123.16 g/mol . biosynth.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable for validating the molecular weight with high precision. For this compound (C₆H₉N₃), predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which are crucial for experimental identification. uni.lu

Table 2: Predicted m/z Values for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 124.08693
[M+Na]⁺ 146.06887
[M-H]⁻ 122.07237
[M+K]⁺ 162.04281

Data sourced from PubChemLite. uni.lu

Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for related pyridine-containing complexes, confirming their molecular composition by matching calculated and found m/z values. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The FT-IR spectrum provides a unique "fingerprint" of the molecule. upi.edu Key regions of the spectrum are analyzed to confirm the presence of specific bonds. azooptics.com

N-H Stretching: The presence of primary and secondary amine groups is indicated by absorption bands in the 3500-3300 cm⁻¹ region. Broad peaks in the 3650-3250 cm⁻¹ range are often associated with hydrogen bonding in amine (–NH) groups. azooptics.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are found in the 1600-1400 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibrations for the amine groups are expected in the 1650-1500 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations for both the aromatic amine and the alkyl amine can be identified in the 1350-1000 cm⁻¹ range. researchgate.net

In studies of related molecules like 2-aminomethylpyridine complexes, strong bands corresponding to H₂C-NH₂ stretching and H-N-H wagging have been identified in the 1286-632 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum, which plots absorbance against wavelength, is characteristic of the molecule's conjugated system. For pyridine derivatives, π-π* transitions of the aromatic ring are typically observed. researchgate.net In a related platinum complex with a 3-methylpyridine ligand, a maximum absorption (λₘₐₓ) was noted at 259 nm, attributed to the electronic transitions within the pyridine ring. nih.gov The specific λₘₐₓ and molar absorptivity (ε) values are sensitive to the solvent and the substitution pattern on the pyridine ring.

Table 3: Representative UV-Vis Data for a Related Pyridine Complex

Compound λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
cis,trans,cis-[Pt(N₃)₂(OH)₂(NH₃)(3-methylpyridine)] 259 20,000 H₂O

Data sourced from literature on analogous complexes. nih.gov

X-ray Crystallography for Precise Solid-State Structure Elucidation

Table 4: Example Crystal Data for a Substituted Methylpyridine Diamine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P b c a
a (Å) 14.3394 (12)
b (Å) 10.0089 (16)
c (Å) 29.562 (3)
V (ų) 4242.9 (9)

Data for N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine. nih.goviucr.org

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. CV can determine the oxidation and reduction potentials of the compound, providing insight into its electron-donating or -accepting capabilities. The amino groups on the pyridine ring are expected to be electrochemically active. The redox behavior of dihydroxybenzenes, which share some structural similarities in terms of having electron-donating groups on an aromatic ring, has been extensively studied using CV, revealing their capacity to undergo reversible redox processes. mdpi.com For pyridine-based compounds, CV has been used to study the formation of polymer films on electrode surfaces and to characterize the redox behavior of the immobilized pyridine rings. researchgate.net The study of Ce(IV)/Ce(III) redox couple shows that cyclic voltammetry can determine if a process is reversible or quasi-reversible and how kinetics are controlled, for example by diffusion. srce.hr This information is vital for applications where electron transfer processes are important.

Molecular Level Biological and Pharmaceutical Research Applications

Elucidation of Molecular Interaction Mechanisms with Biological Targets

The unique structural arrangement of N3-Methylpyridine-3,4-diamine, featuring a pyridine (B92270) ring with adjacent amino and methylamino groups, provides a platform for diverse molecular interactions with biological macromolecules. These interactions are fundamental to its application in molecular-level research and are primarily governed by hydrogen bonding capabilities and the electronic and steric profile of the molecule.

The capacity of this compound to form hydrogen bonds is a critical determinant of its interaction with biological targets like enzymes and receptors. The molecule possesses multiple sites for such interactions.

Hydrogen Bond Donors: The primary amine (-NH₂) at the C4 position and the secondary amine (-NHCH₃) at the C3 position serve as effective hydrogen bond donors. The two hydrogen atoms on the 4-amino group and the single hydrogen on the 3-methylamino group can form stable hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) found in the amino acid residues of a protein's binding pocket.

Hydrogen Bond Acceptors: The lone pair of electrons on the pyridine ring nitrogen (at position 1) allows it to function as a hydrogen bond acceptor, interacting with donor groups like the hydroxyl (-OH) of serine or threonine residues or the amide (-NH) of a peptide backbone. The amino groups themselves, particularly the nitrogen of the 4-amino group, can also act as acceptors, although this is less common.

This network of potential hydrogen bonds allows the molecule to adopt specific orientations within a binding site, contributing to the affinity and selectivity of its binding. For instance, in the context of kinase inhibition, the diamine motif is known to be crucial for forming key hydrogen bonds that anchor the inhibitor to the hinge region of the enzyme.

The substitution pattern on the pyridine ring creates distinct electronic and steric properties that modulate its binding characteristics.

Steric Effects: The methyl group at the N3 position introduces steric bulk compared to an unsubstituted diamine. This has several consequences for molecular recognition:

Conformational Restriction: The steric hindrance can limit the rotational freedom of the C3-N bond, potentially locking the molecule into a more favorable conformation for binding and reducing the entropic penalty upon binding.

Steric Shielding: The N3-methyl group can sterically shield the adjacent 3,4-diamine moieties. This can influence reactivity and prevent undesirable interactions, for example, by hindering metabolic reactions like oxidative deamination.

Reactivity Modulation: The steric presence of the methyl group can hinder reactions at the pyridine ring nitrogen, distinguishing its reactivity profile from non-methylated analogues. Research on related compounds shows that N3-methylation can reduce the rate of nucleophilic substitution at the ring nitrogen by as much as 40% compared to unmethylated versions.

Hydrogen Bonding Interactions with Biomolecules

Research into this compound as a Pharmaceutical Intermediate

This compound is a valuable building block, or intermediate, in the synthesis of more complex, biologically active molecules. Its utility stems from the reactive handles provided by the two amino groups and the pyridine core, allowing for the construction of diverse molecular scaffolds.

One of the most significant applications is in the development of kinase inhibitors. The pyridine-3,4-diamine core is a key structural motif that can be elaborated to target specific enzymes. For example, this compound has been utilized as an intermediate in the synthesis of inhibitors for Spleen Tyrosine Kinase (Syk). google.com Syk is a crucial mediator in the signaling pathways of various immune cells, and its inhibition is a therapeutic strategy for treating autoimmune and inflammatory conditions such as rheumatoid arthritis, asthma, and lupus. google.com

Furthermore, the general class of pyridine-diamines serves as a common precursor for the synthesis of fused heterocyclic systems like imidazo[4,5-c]pyridines. nih.govresearchgate.net These scaffolds are considered purine (B94841) isosteres and are of great interest in medicinal chemistry due to their structural resemblance to endogenous nucleobases, allowing them to interact with a wide range of biological targets. nih.govresearchgate.net Analogues of this compound are used to build potent inhibitors of other critical enzymes, such as DNA-dependent protein kinase (DNA-PK), which are targets for developing cancer radiosensitizers. acs.org

Target ClassSpecific Enzyme ExampleTherapeutic AreaRole of this compound
Tyrosine Kinases Spleen Tyrosine Kinase (Syk)Autoimmune Diseases, InflammationKey intermediate for inhibitor synthesis google.com
Tyrosine Kinases EGFR Tyrosine KinaseCancerScaffold for inhibitor design (demonstrated with analogues)
Fused Heterocycles Imidazo[4,5-c]pyridinesVarious (e.g., CNS, Cancer, Inflammation)Precursor for the heterocyclic core nih.govresearchgate.net
PI3K-like Kinases DNA-Dependent Protein Kinase (DNA-PK)Cancer (Radiosensitization)Analogue used as a key building block acs.org

Comparative Studies of Pyridine-Diamine Analogues for Structure-Mechanism Relationships

Understanding the relationship between molecular structure and biological mechanism is a cornerstone of drug discovery. Comparative studies of this compound and its analogues have provided valuable insights into how subtle chemical modifications can drastically alter function.

A key area of study involves comparing N3-methylation versus N4-methylation. The position of the methyl group significantly alters the molecule's steric and electronic profile, which in turn dictates its reactivity and biological interactions.

N3-Methylation: As discussed, this enhances electron density and provides steric shielding. This profile is often exploited in the design of kinase inhibitors, where specific reactivity at the 4-amino position is desired for building out the rest of the molecule.

N4-Methylation: Placing the methyl group on the 4-amino nitrogen changes the steric environment and redirects chemical reactivity. This can favor different types of reactions, such as nucleophilic additions, making N4-methylated analogues useful for creating different classes of compounds, like biochemical probes.

Further comparisons involve adding other substituents to the pyridine ring. For example, adding an electron-withdrawing group like trifluoromethyl (-CF₃) to the ring, as in N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine, dramatically alters the electronic properties of the scaffold, impacting its use in applications ranging from agrochemicals to pharmaceuticals. Structure-activity relationship (SAR) models have been used to quantify how such substitutions impact the potency of the final compounds.

The table below summarizes key structural comparisons and their mechanistic implications.

Structural AnalogueKey Structural DifferenceImpact on Properties and Mechanism
N4-Methylpyridine-3,4-diamine Methyl group on the 4-amino nitrogenAlters steric and electronic profile; Redirects reactivity towards nucleophilic additions.
Pyridine-3,4-diamine Unsubstituted (no methyl group)Lacks steric hindrance at N3; Different conformational flexibility; Higher rate of reaction at the pyridine nitrogen.
N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine Addition of electron-withdrawing -CF₃ groupSignificantly alters ring electronics; Used as a scaffold for EGFR inhibitors and herbicides.
6-Chloro-N4-(tetrahydro-2H-pyran-4-yl)pyridine-3,4-diamine Halogenation and bulky N4-substituentAnalogue used in the synthesis of DNA-PK inhibitors, demonstrating the core's versatility. acs.org

These comparative studies are essential for rationally designing new molecules with desired properties, whether for probing biological systems or for developing new therapeutic agents.

Industrial Research and Materials Science Innovations

Research and Development of Functional Materials and Dyes

The N3-Methylpyridine-3,4-diamine scaffold is integral to the synthesis of a diverse range of functional materials and dyes due to the high reactivity of its diamine groups. These groups allow for the construction of complex heterocyclic systems and polymers with tailored properties.

Research into compounds with similar diaminopyridine structures demonstrates their utility as versatile building blocks. For instance, 3,4-diaminopyridine (B372788) is used to prepare Imidazo[4,5-c]pyridine, a scaffold found in various functional molecules. The condensation of 3,4-diaminopyridine with α-keto sulfoxides also yields pyrido[3,4-b]pyrazines, another important class of heterocyclic compounds.

Specifically, the position of the methyl group on the diamine influences the regiochemistry of cyclization reactions. The reaction of this compound with ethyl pyruvate (B1213749) produces 2,4-dimethylpyrido[3,4-b]pyrazin-3(4H)-one. thieme-connect.de In contrast, the isomeric N4-methylpyridine-3,4-diamine yields 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one under similar conditions, highlighting the methyl group's role in directing the reaction outcome. thieme-connect.de Furthermore, the nitration of substituted 3,4-diaminopyridines can lead to cyclization, forming functional 1H- e-journals.ingithub.comtriazolo[4,5-c]pyridine 2-oxide derivatives. researchgate.net

In dye synthesis, diaminopyridine derivatives are used as coupling components. e-journals.in Heterocyclic intermediates like pyridone derivatives are employed in the preparation of arylazo dyes, which are noted for their bright hues and suitability for dyeing polyester (B1180765) fabrics. emerald.com The general process involves diazotization of a heterocyclic amine followed by coupling with a suitable component, such as a diaminopyridine derivative, to form the final azo dye. e-journals.ingrafiati.com The ability of diaminopyridines to form Schiff bases is also exploited to create corrosion inhibitors, which function by forming a protective film on metal surfaces. researchgate.netajchem-a.com

Table 1: Functional Materials Derived from Diaminopyridine Scaffolds

Derived Material Class Synthetic Reaction Application Reference(s)
Pyrido[3,4-b]pyrazinesCondensation with α-dicarbonyl or α-keto sulfoxide (B87167) compounds.Heterocyclic scaffolds thieme-connect.de
Imidazo[4,5-c]pyridinesCondensation with carboxylic acids or their derivatives.Heterocyclic scaffolds researchgate.net
1H- e-journals.ingithub.comTriazolo[4,5-c]pyridine 2-OxidesNitration-induced cyclization.Functional materials researchgate.net
Arylazo DyesDiazotization and coupling reactions.Dyes for textiles e-journals.inemerald.comresearchgate.net
Schiff BasesCondensation with aldehydes.Corrosion inhibitors researchgate.netajchem-a.com

Applications in Agrochemical Precursor Research

The pyridine (B92270) ring is a fundamental structure in a significant portion of modern agrochemicals. researchgate.net Pyridine derivatives serve as crucial precursors and intermediates in the synthesis of herbicides, insecticides, and fungicides. lookchem.com

A prominent example is the industrial synthesis of the insecticide chlorpyrifos, which uses 3-methylpyridine (B133936) (3-picoline) as a starting material. wikipedia.org The process involves the ammoxidation of 3-methylpyridine to produce 3-cyanopyridine, a key intermediate that is further processed to create the final agrochemical product. wikipedia.org As this compound is itself a derivative of 3-methylpyridine, it belongs to a class of compounds directly linked to agrochemical production. biosynth.com

The broader family of diaminopyridines and their derivatives are recognized as valuable building blocks for creating a variety of pesticides and herbicides. lookchem.com Research in agrochemical design often focuses on modifying core heterocyclic structures, like pyridine, to enhance efficacy and metabolic stability. For instance, trifluoromethylpyridine (TFMP) motifs are incorporated into over 60% of fluorinated agrochemicals, including herbicides and fungicides, due to the unique properties conferred by the trifluoromethyl group. The synthesis of these advanced agrochemicals relies on the availability of versatile pyridine-based intermediates.

Table 2: Role of Pyridine Derivatives in Agrochemical Synthesis

Pyridine Precursor Key Intermediate Final Agrochemical Type Significance Reference(s)
3-Methylpyridine3-CyanopyridineInsecticide (e.g., Chlorpyrifos)Demonstrates a direct synthetic pathway from a simple pyridine to a commercial agrochemical. wikipedia.org
Substituted PyridinesTrifluoromethylpyridine (TFMP) derivativesHerbicides, Fungicides, NematicidesUsed in over 60% of modern fluorinated agrochemicals for enhanced stability and activity.
DiaminopyridinesVarious substituted pyridinesGeneral Pesticides, HerbicidesServe as versatile building blocks for a wide range of agrochemical compounds. lookchem.com

Contribution to Polymer Science and Material Building Blocks

In polymer science, this compound and related compounds serve as important material building blocks, either as monomers for polymerization or as ligands for creating coordination polymers. researchgate.netresearchgate.net Polymers containing pendant pyridine groups are of significant interest due to their pH sensitivity, ability to coordinate with metal ions, and potential for further functionalization. uj.edu.pl

A primary challenge in the polymerization of pyridine-based monomers, such as vinylpyridines, is the innate basicity and coordinative ability of the pyridine nitrogen. chemrxiv.org This feature can interfere with traditional transition metal catalysts used in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), as the monomer or resulting polymer can form complexes with the metal catalyst, slowing or halting the reaction. uj.edu.plchemrxiv.org

To address this, research has focused on developing alternative polymerization methods. One successful approach is the use of metal-free SI-ATRP (Surface-Initiated ATRP), which employs an organic photoactive molecule to mediate the polymerization, thereby avoiding interference from metal catalysts. uj.edu.pl Another innovative strategy involves the design of specialized pyridinonorbornene monomers. chemrxiv.org These monomers are synthesized via a cycloaddition reaction and can undergo well-controlled Ring-Opening Metathesis Polymerization (ROMP), expanding the scope of living polymerization for creating pyridine-containing polymers. chemrxiv.org

Beyond covalent polymers, pyridine derivatives like 3-methylpyridine act as ligands to construct coordination polymers. For example, 3-methylpyridine has been used to synthesize a two-dimensional polymeric network where it binds to cadmium atoms, which are in turn bridged by tetracyanonickelate (B1213329) anions. researchgate.net This demonstrates the utility of pyridine-based building blocks in creating supramolecular structures with specific network topologies.

Table 3: Polymerization of Pyridine-Containing Monomers

Polymerization Method Monomer Type Challenge / Innovation Resulting Polymer Reference(s)
Atom Transfer Radical Polymerization (ATRP)VinylpyridinesPyridine nitrogen coordinates with metal catalyst, hindering polymerization.Poly(vinyl pyridine) uj.edu.plchemrxiv.org
Metal-Free SI-ATRPPyridinyl methacrylatesInnovation: Uses a photoactive organic catalyst to avoid metal interference.Surface-grafted polymer brushes uj.edu.pl
Ring-Opening Metathesis Polymerization (ROMP)PyridinonorbornenesInnovation: Monomer design allows for controlled living polymerization.Polypyridinonorbornenes chemrxiv.org
Coordination Polymerization3-Methylpyridine (as ligand)Self-assembly with metal ions and bridging ligands.2D Coordination Polymer researchgate.net

Future Research Directions and Emerging Methodologies

Exploration of Green Chemistry Principles in Synthesis

The synthesis of pyridine (B92270) derivatives, including N3-Methylpyridine-3,4-diamine, is increasingly being viewed through the lens of green chemistry. numberanalytics.com The core principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are guiding the development of new synthetic routes. acs.org

One of the key strategies is the adoption of one-pot multicomponent reactions (MCRs) . bohrium.com These reactions are inherently more efficient as they combine multiple synthetic steps into a single operation, reducing waste, reaction time, and energy consumption. bohrium.comnih.gov For instance, the synthesis of various pyridine derivatives has been achieved with high yields (82%–94%) and short reaction times (2–7 minutes) using microwave-assisted one-pot reactions. nih.govacs.org This approach minimizes the use of hazardous solvents and allows for the creation of complex molecules from simple precursors in an environmentally benign manner. bohrium.comacs.org

The use of green solvents and catalysts is another critical area of exploration. researchgate.net Researchers are investigating alternatives to traditional volatile organic solvents, focusing on water, ionic liquids, and bio-solvents like aqueous ethyl lactate. bohrium.comsamipubco.com For example, the synthesis of pyridine derivatives has been successfully demonstrated in aqueous media using nanocatalysts, which can be recycled and reused, further enhancing the sustainability of the process. samipubco.com The development of heterogeneous catalysts, such as metal-organic frameworks and magnetic nanocomposites, also offers advantages in terms of easy separation and catalyst recyclability. bohrium.comresearchgate.net

Furthermore, the principle of designing less hazardous chemical syntheses is paramount. wordpress.com This involves selecting starting materials and reagents that possess little to no toxicity. For a compound like this compound, this means moving away from harsh reagents and reaction conditions traditionally used in pyridine synthesis. wordpress.com The application of biocatalysts, such as enzymes, presents a promising avenue for achieving high selectivity and reducing the need for protecting groups, which are often required in conventional synthesis. numberanalytics.comacs.org

Green Chemistry ApproachKey AdvantagesExample Application in Pyridine Synthesis
One-Pot Multicomponent Reactions (MCRs) Reduced reaction time, increased yield, atom economy, eco-friendly. bohrium.comnih.govMicrowave-assisted synthesis of pyridine derivatives in ethanol (B145695). nih.govacs.org
Green Solvents Reduced toxicity, biodegradability, potential for recycling. researchgate.netUse of aqueous media with nanocatalysts for pyridine synthesis. samipubco.com
Recyclable Catalysts Cost-effective, reduced waste, sustainable. bohrium.comApplication of Fe3O4/ZnO/MWCNTs magnetic nanocomposites. samipubco.com
Biocatalysis High specificity, mild reaction conditions, reduced need for protecting groups. numberanalytics.comacs.orgEnzymatic reactions to achieve specific functional group transformations. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, offering the potential to revolutionize the design and synthesis of new compounds like this compound. numberanalytics.comnumberanalytics.com These technologies can analyze vast datasets to identify patterns, predict properties, and optimize reaction conditions, thereby accelerating the discovery process. numberanalytics.comnih.gov

One of the primary applications of AI in this context is in predicting the properties and biological activity of novel compounds. numberanalytics.comnih.gov By training ML models on existing data for pyridine derivatives, it is possible to predict the physicochemical properties, reactivity, and potential biological targets of new structures, including analogs of this compound. numberanalytics.comnih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with the most promising characteristics, saving time and resources. nih.govmdpi.com

However, the success of AI and ML models is heavily dependent on the quality and quantity of the training data. acs.orgacs.org Challenges remain in curating large, standardized datasets of chemical reactions and properties. The subjective biases present in published literature can also influence the predictions of these models. acs.org Therefore, the future development of AI in chemical synthesis will rely on the generation of high-quality, unbiased data through automated and high-throughput experimentation. acs.org

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction Using algorithms to forecast physicochemical properties and biological activity. numberanalytics.comnih.govFaster identification of derivatives with desired characteristics.
Synthesis Planning Devising efficient synthetic routes and optimizing reaction conditions. numberanalytics.comacs.orgMore efficient and cost-effective production methods.
De Novo Design Generating novel molecular structures with desired properties. researchgate.netDiscovery of new this compound analogs with enhanced functionality.
Data Analysis Interpreting large datasets from high-throughput screening. numberanalytics.comAccelerated identification of lead compounds.

Development of Novel Analytical Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring product quality. The development of novel analytical techniques for in-situ monitoring is therefore a significant area of future research for the synthesis of this compound and its derivatives.

Traditional analytical methods often involve taking samples from the reaction mixture for offline analysis, which can be time-consuming and may not accurately reflect the dynamic changes occurring during the reaction. In-situ techniques, on the other hand, provide continuous data from within the reaction vessel. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are increasingly being adapted for real-time monitoring of synthetic processes. mdpi.comethz.ch For instance, the conversion of reactants to products in the synthesis of pyridine precursors has been successfully monitored using these techniques. mdpi.com

Mass spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is another powerful tool for in-situ analysis. mdpi.comamericanpharmaceuticalreview.com These methods can provide detailed information about the formation of intermediates and by-products, offering valuable insights into the reaction pathway. For reactive intermediates that are difficult to isolate, derivatization techniques followed by GC or LC analysis can be employed. americanpharmaceuticalreview.com

Furthermore, fluorescence spectroscopy presents a novel and sensitive method for in-situ monitoring. acs.org By incorporating a fluorescent probe into the reaction system, it is possible to track the progress of the reaction by observing changes in the fluorescence spectrum. acs.org This technique has been successfully used to monitor the synthesis of a phthalonitrile (B49051) derivative and could potentially be adapted for the synthesis of this compound. acs.org

Analytical TechniquePrincipleApplication in Reaction Monitoring
In-situ FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. mdpi.comReal-time tracking of functional group transformations.
In-situ NMR Spectroscopy Measures the magnetic properties of atomic nuclei. mdpi.comethz.chProvides detailed structural information on reactants, intermediates, and products.
In-situ Mass Spectrometry Measures the mass-to-charge ratio of ions. mdpi.comamericanpharmaceuticalreview.comIdentification and quantification of reaction components.
Fluorescence Spectroscopy Measures the emission of light from a substance that has absorbed light. acs.orgSensitive tracking of reaction progress using fluorescent probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.